Product packaging for 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one(Cat. No.:CAS No. 76779-13-0)

2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B14434151
CAS No.: 76779-13-0
M. Wt: 150.22 g/mol
InChI Key: SPTCQXAFSVTXMJ-UHFFFAOYSA-N
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Description

2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one is a high-purity, synthetic bicyclic ketone of interest in advanced organic synthesis and fragrance research. This compound features a bridged bicyclo[3.2.1]octane skeleton incorporating both an alkene and a ketone functional group, making it a versatile intermediate for exploring complex chemical transformations. While specific biological mechanisms for this compound are not reported in the searched literature, its structural core is recognized as a valuable scaffold in medicinal chemistry. Patents indicate that closely related bicyclo[3.2.1]octyl amide derivatives have been investigated for potential activity in the central nervous system . Furthermore, structurally similar dimethylated bicyclo[3.2.1]octene derivatives are documented as fragrance agents with green, woody, and peppery odor notes, suggesting potential applications in aroma chemical research . Researchers may utilize this ketone in biocatalytic studies, as enzymes like Baeyer–Villiger Monooxygenases (BVMOs) are known to act on similar oxy-functionalized bicyclic frameworks, enabling the synthesis of enantiopure lactones and other chiral building blocks . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B14434151 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one CAS No. 76779-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76779-13-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C10H14O/c1-6-3-8-4-9(6)7(2)10(11)5-8/h3,7-9H,4-5H2,1-2H3

InChI Key

SPTCQXAFSVTXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(CC1=O)C=C2C

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of 2,7 Dimethylbicyclo 3.2.1 Oct 6 En 3 One

Enolization and Homoenolization Studies of Unsaturated Bicyclo[3.2.1]octenones

The formation of enolates and homoenolates from bicyclic ketones under basic conditions can lead to a variety of intriguing molecular rearrangements and subsequent product formations. These reactions are often influenced by the stereochemistry of the bicyclic system and the reaction conditions employed.

β-Enolate Rearrangements and Product Formation

Under homoenolization conditions, typically using a strong base such as potassium tert-butoxide in tert-butanol (B103910) at elevated temperatures, unsaturated bicyclo[3.2.1]octenones can undergo β-enolate rearrangements. For instance, studies on 3,3-dimethylbicyclo[3.2.1]oct-6-en-2-one have shown that it can be converted into multiple products through different reaction pathways. The major product often arises from a unidirectional β-enolate rearrangement to an isomeric unsaturated [3.3.0] ketone system. researchgate.net This process involves the abstraction of a proton from the β-position to the carbonyl group, leading to the formation of a cyclopropyl (B3062369) intermediate which then rearranges.

In addition to the primary rearrangement, the resulting isomeric ketones can undergo further transformations. These can include reduction of the double bond, potentially through single electron transfer mechanisms, or Haller-Bauer cleavage, which results in the opening of the ring system to form carboxylic acid derivatives. researchgate.net The specific products formed and their relative ratios are highly dependent on the substrate's structure and the precise reaction conditions.

Conjugate Addition Reactions and Subsequent Transformations

The α,β-unsaturated nature of the enone system in 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one makes it susceptible to conjugate addition reactions. This type of reaction, also known as Michael addition, involves the 1,4-addition of a nucleophile to the electron-deficient double bond. A wide range of nucleophiles, including organocuprates, amines, and enolates, can participate in this reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the carbonyl group.

The stereochemical outcome of the conjugate addition is often controlled by the steric and electronic properties of both the bicyclic ketone and the incoming nucleophile. Subsequent to the initial addition, the resulting enolate intermediate can be trapped by an electrophile, leading to further functionalization of the molecule. These transformations are pivotal in the synthesis of complex natural products containing the bicyclo[3.2.1]octane core.

Oxidative Transformations and Biotransformations of Bicyclic Ketones

Oxidative reactions provide a powerful tool for the functionalization of bicyclic ketones, enabling the introduction of new functional groups and the modification of the ring system. Both chemical and biological methods have been successfully employed for these transformations.

Palladium-Catalyzed Oxidative Coupling-Oxidation Reactions

Palladium catalysts are well-known for their ability to mediate a wide range of oxidative coupling reactions. In the context of bicyclic systems, palladium-catalyzed tandem oxidative coupling-oxidation reactions have been utilized to synthesize complex diterpene derivatives. For example, the oxidation of camphene, a bicyclic monoterpene, using a Pd(II) catalyst can lead to the formation of a bicyclo[3.2.1]oct-2-on-3-yl derivative. scielo.br This type of reaction involves an initial oxidative coupling of the olefin followed by a subsequent oxidation to introduce a ketone functionality. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the palladium catalyst and the reaction conditions.

Microbial Oxidation and Bio-Baeyer-Villiger Reactions (e.g., using Acinetobacter NCIMB 9871)

Microbial transformations offer an environmentally benign and often highly selective alternative to traditional chemical methods. The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, can be efficiently catalyzed by monooxygenases from various microorganisms. Acinetobacter calcoaceticus NCIMB 9871 is a well-studied bacterium that produces a cyclohexanone (B45756) monooxygenase capable of catalyzing the Baeyer-Villiger oxidation of a wide range of cyclic and bicyclic ketones. rsc.org

This biocatalytic approach has been successfully applied to various bicyclic ketones, including substituted bicyclo[3.2.0]hept-2-en-6-ones. rsc.org The reaction typically proceeds with high enantioselectivity, making it a valuable tool for the synthesis of chiral lactones. The regioselectivity of the oxygen insertion is governed by the substrate's structure and the enzyme's active site topology.

SubstrateBiocatalystProduct(s)Key Findings
Racemic bicyclic ketonesA. calcoaceticus NCIMB 9871Optically active lactonesNon-selective oxidation of some racemic ketones, but enantioselective transformation of others. rsc.org
Bicyclo[3.2.0]heptan-6-onesA. calcoaceticus NCIMB 9871Regioisomeric lactonesFormation of both regioisomeric lactones with opposite configurations and high enantiomeric excess. nih.gov
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneA. calcoaceticus NCIMB 9871Substituted oxabicyclooctanonesEfficient bio-Baeyer-Villiger reaction leading to lactones in high optical purity. rsc.org

Intramolecular Photocycloaddition Reactions and Subsequent Fragmentations to Bicyclo[3.2.1]octane Systems

Photochemical reactions, particularly intramolecular [2+2] cycloadditions, provide a powerful and elegant strategy for the construction of complex polycyclic systems. This approach has been successfully employed in the synthesis of the bicyclo[3.2.1]octane ring system.

A synthetic route can be designed that starts with a suitably substituted cyclopentane-1,3-dione enol ester. Irradiation of this precursor can lead to an intramolecular [2+2] photocycloaddition, forming a tricyclic intermediate. This tricyclic system is then suitably functionalized for a subsequent fragmentation reaction, which opens one of the rings to generate the desired bicyclo[3.2.1]octane skeleton.

The regioselectivity of the initial photocycloaddition is a critical factor in determining the final product. The fragmentation step can be induced by various reagents and conditions, often involving the formation of a mesylate or a similar leaving group to facilitate the ring opening. This methodology provides a versatile and efficient route to a range of substituted bicyclo[3.2.1]octane derivatives.

Starting MaterialKey Reaction StepsIntermediateFinal Product
4-prop-2-enylcyclopentane-1,3-dione enol acetateIntramolecular [2+2] photocycloaddition6-acetoxytricyclo[3.2.1.0³,⁶]octan-2-oneSubstituted bicyclo[3.2.1]octane
Fragmentation (e.g., via mesylate)

Rearrangement Reactions (e.g., 1,2-acyl migration in related bicyclo[3.2.1]octane systems)

The rigid and strained framework of the bicyclo[3.2.1]octane skeleton makes it a substrate for a variety of skeletal rearrangements. While specific studies focusing solely on this compound are limited, the behavior of analogous bicyclo[3.2.1]octane systems provides valuable insights into potential rearrangement pathways. A significant rearrangement in such bicyclic systems is the 1,2-acyl migration.

In studies of related bicyclo[2.2.2]octane systems, which can undergo rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane framework, the presence of a bridgehead methyl group was found to stabilize carbocation intermediates, thereby influencing the course of the rearrangement. uniroma1.it This suggests that the methyl groups in this compound could play a crucial role in directing any potential skeletal reorganizations. It has been observed that the stereochemistry and the position of other functional groups can significantly impact these rearrangements. For instance, in a related endo epimer, a carbonyl group at the C-2 position was found to inhibit rearrangement by preventing the formation of a positive charge on the adjacent bridgehead carbon. uniroma1.it

A notable example of a 1,2-acyl migration has been documented in the context of bicyclo[3.2.1]octadienes synthesized via a palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling. These compounds were observed to undergo an unconventional iodination-induced 1,2-acyl migration, which resulted in the formation of iodinated bicyclo[3.2.1]octadienes with three contiguous stereocenters. researchgate.net This type of transformation could potentially be explored for this compound, where the enone functionality might be leveraged to facilitate a similar migration under suitable conditions.

Another relevant rearrangement is the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones, which provides an efficient route to bridged bicyclo[m.n.1]ketones, including the bicyclo[3.2.1]octane system. The proposed mechanism involves the formation of a rhodium carbene intermediate, which then undergoes a 1,2-alkyl migration.

The following table summarizes rearrangement reactions that have been observed in related bicyclo[3.2.1]octane systems.

Reaction TypeSubstrate ExampleConditionsProduct TypeReference
Iodination-induced 1,2-acyl migrationBicyclo[3.2.1]octadieneIodinationIodinated bicyclo[3.2.1]octadiene researchgate.net
Rhodium-catalyzed rearrangementFused bicyclic α-diazo-β-hydroxyketoneRhodium catalyst (e.g., Rh₂(OAc)₄)Bridged bicyclic dione
Transposition of bicyclo[2.2.2]octane systemsBicyclo[2.2.2]octane derivativeAcid-catalyzedBicyclo[3.2.1]octane derivative uniroma1.it

It is crucial to recognize that the propensity of this compound to undergo such rearrangements is dependent on a multitude of factors, including the specific reaction conditions employed and the inherent stereochemistry of the molecule.

Derivatization Reactions for Further Functionalization

The chemical structure of this compound presents multiple reactive sites that are amenable to derivatization, enabling the synthesis of a diverse array of functionalized analogs. The key reactive centers for further functionalization are the ketone carbonyl group, the carbon-carbon double bond, and the α-carbons adjacent to the ketone.

Reactions Targeting the Carbonyl Group:

The ketone at the C-3 position is susceptible to a variety of standard carbonyl transformations. For example, reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-ol. The stereoselectivity of this reduction is of significant interest, as it could potentially produce a mixture of endo and exo alcohol diastereomers. The resultant hydroxyl group can serve as a handle for further functionalization through reactions such as esterification or etherification.

The addition of organometallic reagents, including Grignard reagents or organolithium compounds, to the carbonyl group would result in the formation of tertiary alcohols. This approach allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the C-3 position.

Reactions Involving the Carbon-Carbon Double Bond:

The endocyclic double bond between C-6 and C-7 is a site for electrophilic addition reactions. For instance, catalytic hydrogenation would lead to the corresponding saturated ketone, 2,7-Dimethylbicyclo[3.2.1]octan-3-one. The addition of halogens, such as bromine (Br₂), would produce the dibromo derivative. Epoxidation of the double bond, for example with m-chloroperoxybenzoic acid (m-CPBA), would furnish an epoxide. This epoxide can be subsequently opened under acidic or basic conditions to yield diols and other bifunctional compounds. In a related study, the epoxidation of a double bond within a tricyclo[3.2.1.02,7]octene system using m-CPBA was shown to proceed, followed by a rearrangement to a ketone. mdpi.com

Reactions Proceeding via an Enolate Intermediate:

The ketone functionality allows for the formation of an enolate upon deprotonation at the α-carbons (C-2 and C-4). This enolate can then act as a nucleophile and react with a variety of electrophiles. For example, alkylation using an alkyl halide would introduce an alkyl substituent at the α-position. Furthermore, the enolate can participate in aldol (B89426) condensation reactions with aldehydes or ketones to generate β-hydroxy ketones.

The table below outlines potential derivatization reactions for this compound, based on the established reactivity of similar bicyclic systems.

Reaction TypeReagent(s)Functional Group TargetedPotential Product
ReductionNaBH₄ or LiAlH₄Ketone2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-ol
Grignard ReactionR-MgXKetone3-Alkyl-2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-ol
HydrogenationH₂, Pd/CC=C double bond2,7-Dimethylbicyclo[3.2.1]octan-3-one
Epoxidationm-CPBAC=C double bond6,7-Epoxy-2,7-Dimethylbicyclo[3.2.1]octan-3-one
AlkylationLDA, R-Xα-Carbon2-Alkyl-2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one or 4-Alkyl-2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one

These derivatization strategies open up avenues to a broad spectrum of functionalized bicyclo[3.2.1]octane derivatives. Such compounds could be of significant interest for further synthetic transformations or for the investigation of structure-activity relationships in various chemical and biological contexts.

Stereochemical Considerations and Conformational Analysis of 2,7 Dimethylbicyclo 3.2.1 Oct 6 En 3 One

Elucidation of Absolute and Relative Stereochemistry through Spectroscopic Techniques

The definitive determination of the absolute and relative stereochemistry of complex molecules like 2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one relies heavily on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1D-NMR (¹H and ¹³C) provide initial information on the connectivity and chemical environment of atoms, while 2D-NMR experiments, especially Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating through-space proximities of atoms, which is key to assigning relative stereochemistry.

In a study on ipomone, a novel diterpenoid containing a 1,7-dimethyl-8-oxo-bicyclo[3.2.1]octanone core, the absolute configuration was ascertained through a combination of NOESY, NMR, and Electronic Circular Dichroism (ECD) analyses. nih.govacs.org The NOESY spectrum was instrumental in revealing the conformations of the stereocenters at C-7 and C-9a. acs.org Specifically, observed NOE interactions between H-10/H-11, H-11/H-14, and H-16/H-14 confirmed the 7R and 9aS conformations. acs.org This demonstrates the power of NOESY in establishing the spatial arrangement of substituents in a bicyclo[3.2.1]octane system.

For this compound, the relative stereochemistry of the methyl groups at C-2 and C-7, as well as the stereochemistry at the bridgehead carbons (C-1 and C-5), can be determined by analogous NOESY correlations. For instance, a NOE between the methyl protons at C-2 and a proton on the C-8 bridge would indicate a specific spatial relationship.

The following table presents representative ¹H and ¹³C NMR data for a related bicyclo[3.2.1]octanone derivative, ipomone, which features a 1,7-dimethyl substitution pattern. This data can serve as a reference for the expected chemical shifts in this compound, keeping in mind that the substitution pattern and functional groups will cause variations in the exact values. nih.gov

Atom No.δC (ppm)δH (ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
1135.15---
749.65-H-11, H-14-
8219.66-H-9, H-14-
954.802.45, mC-8, C-9a-
1055.154.02, sC-10a, C-12, C-9a, C-4aH-11
1142.122.08, d (10.86)C-9aH-10, H-14
14 (Me)20.661.21C-7, C-8H-11, H-16

Diastereoselective and Enantioselective Approaches to this compound and its Derivatives

The synthesis of bicyclo[3.2.1]octane systems with high stereocontrol is a significant area of research, driven by the prevalence of this scaffold in bioactive natural products. Various strategies have been developed for the diastereoselective and enantioselective construction of functionalized bicyclo[3.2.1]octanes. researchgate.net

One powerful approach involves organocatalyzed tandem reactions. For instance, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, has been shown to produce bicyclo[3.2.1]octan-8-ones with good diastereoselectivity and high enantioselectivity (92-99% ee), creating four stereogenic centers in the process. nih.gov When a substituted starting material such as 3-methylcyclohexane-1,2-dione (B25814) is used, the reaction proceeds with high regioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of this compound by employing appropriately substituted precursors.

Another strategy involves intramolecular cycloaddition reactions. A regio- and diastereoselective synthesis of complex bicyclo[3.2.1]octane scaffolds has been achieved through an intramolecular [3+2] nitrone cycloaddition reaction of vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides. rsc.org This method yields bicyclic isoxazolidines which can be further elaborated.

The enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been accomplished via a palladium(II)-catalyzed cascade reaction, highlighting the use of transition metal catalysis in constructing these complex frameworks with high enantioselectivity. acs.org

Furthermore, the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems has been achieved from carvone (B1668592), a readily available chiral starting material. mdpi.com This approach utilizes an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane (B1198618) ring opening to construct the bicyclic skeleton. mdpi.com

Conformational Preferences and Dynamics of the Bicyclo[3.2.1]oct-6-en-3-one Ring System

The bicyclo[3.2.1]oct-6-en-3-one ring system is a conformationally constrained structure. The six-membered ring can, in principle, adopt chair-like and boat-like conformations. Theoretical calculations and NMR studies on related 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives have shown that the pyran ring (analogous to the six-membered carbocyclic ring in our target molecule) is found to have a chair conformation. researchgate.net However, in some substituted derivatives, a boat conformer has been indicated by NMR data, even though the chair conformer was predicted to have lower relative energy by calculations. researchgate.net This highlights that both conformations can be accessible and that substituents can influence the conformational equilibrium.

In the case of this compound, the presence of the methyl groups will further influence the conformational preferences. The methyl groups can occupy either pseudo-axial or pseudo-equatorial positions. Generally, equatorial substituents are favored in six-membered rings to minimize steric interactions. libretexts.org Therefore, it is expected that the conformer with both methyl groups in pseudo-equatorial positions would be the most stable.

The conformational dynamics of the bicyclo[3.2.1]octane system are generally limited, resulting in a rigid structure. libretexts.org This rigidity is a key feature that makes this scaffold useful in the design of molecules with well-defined three-dimensional shapes.

Influence of Methyl Substituents on Stereochemical Outcomes and Reaction Pathways

The methyl substituents at the C-2 and C-7 positions of the bicyclo[3.2.1]oct-6-en-3-one skeleton are expected to exert a significant influence on the stereochemical outcomes of reactions and the preferred reaction pathways. This influence is primarily due to steric hindrance.

For reactions involving nucleophilic attack at the C-3 carbonyl group, the C-2 methyl group will sterically hinder one of the faces of the carbonyl group. This will direct the incoming nucleophile to the opposite, less hindered face, leading to a high degree of diastereoselectivity in the formation of the corresponding alcohol. The degree of selectivity will depend on the size of the nucleophile and the precise conformation of the ring.

Similarly, the C-7 methyl group, located on the five-membered ring, can influence reactions at the C-6 double bond. For example, in epoxidation or hydrogenation reactions, the methyl group will direct the reagent to the less sterically hindered face of the double bond.

In a study on the bioreduction of (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, it was noted that bulky substituents adjacent to the reaction center can overcome or even reverse the inherent conformational preferences that dictate the stereochemical outcome. mdpi.com This principle can be extended to the this compound system, where the methyl groups are expected to play a crucial role in directing the stereochemistry of reactions.

Furthermore, the presence of methyl groups can influence the stability of intermediates and transition states in rearrangement reactions. For example, in the rearrangement of 3,3-dimethylbicyclo[3.2.1]octan-2-one, the methyl groups direct the course of the reaction. cdnsciencepub.com

Spectroscopic Characterization Techniques in Advanced Research on 2,7 Dimethylbicyclo 3.2.1 Oct 6 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential to assign all proton and carbon signals and to establish the compound's precise stereochemistry.

While specific experimental data for this compound is not widely published, a detailed analysis can be extrapolated from the known data of the parent compound, bicyclo[3.2.1]oct-6-en-3-one, and the established effects of methyl substitution.

The ¹³C NMR spectrum of the parent bicyclo[3.2.1]oct-6-en-3-one provides the foundational chemical shifts for the carbon skeleton. The introduction of methyl groups at the C-2 and C-7 positions would induce predictable shifts. The C-2 methyl group, being alpha to the carbonyl, would cause a significant downfield shift for C-2 and influence the shifts of the adjacent C-1 and C-3 (carbonyl) carbons. The C-7 methyl group, attached to the olefinic C-7, would deshield C-7 and affect the chemical shift of the other olefinic carbon, C-6, as well as the bridgehead carbon C-5.

In the ¹H NMR spectrum, the olefinic protons (H-6 and H-7 in the parent compound) would be replaced in the substituted compound by one olefinic proton (H-6) and the protons of the C-7 methyl group. The proton at C-2 would be replaced by the C-2 methyl group protons. The coupling constants (J-values) between the remaining protons, particularly the bridgehead and bridge protons, are crucial for confirming the bicyclo[3.2.1]octane framework and the relative orientation of substituents.

Interactive Table 1: Predicted ¹³C and ¹H NMR Data for this compound

Note: Data for the parent compound Bicyclo[3.2.1]oct-6-en-3-one is used as a reference. Predicted shifts for the target compound are based on established substituent effects and are indicative.

PositionBicyclo[3.2.1]oct-6-en-3-one ¹³C (ppm)This compound (Predicted ¹³C ppm)This compound (Predicted ¹H ppm & Multiplicity)
145.0 - 50.0~50-55Bridgehead proton
240.0 - 45.0~45-50 (Quaternary)Methyl Protons (Singlet or Doublet)
3>200.0>200.0 (C=O)-
435.0 - 40.0~35-40Methylene (B1212753) Protons (Multiplet)
540.0 - 45.0~45-50Bridgehead proton
6130.0 - 135.0~135-140Olefinic Proton (Doublet or Multiplet)
7130.0 - 135.0~130-135 (Quaternary)Methyl Protons (Singlet or Doublet)
830.0 - 35.0~30-35Methylene Protons (Multiplet)
C2-CH₃-~15-25-
C7-CH₃-~15-25-

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of bicyclic systems.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would be used to establish the direct one-bond correlations between proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum, such as the methylene groups at C-4 and C-8 and the methine at C-6.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is the definitive experiment for establishing the stereochemistry of the molecule. For example, NOESY correlations between one of the methyl groups and specific protons on the bicyclic frame would determine its exo or endo orientation. The relative stereochemistry at C-2 could be elucidated by observing correlations between the C-2 methyl protons and nearby bridge or bridgehead protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its enone structure.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In the parent compound, bicyclo[3.2.1]oct-6-en-3-one, this band appears around 1705 cm⁻¹, indicative of a ketone within a six-membered ring. A similar value would be expected for the dimethyl derivative.

Other significant absorptions would include:

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ for the carbon-carbon double bond in the cyclohexene (B86901) ring.

C-H Stretches: Bands just above 3000 cm⁻¹ for the olefinic C-H stretch and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl and methylene groups.

C-H Bends: Characteristic bending vibrations for the methyl groups would appear in the 1450-1375 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

For this compound (molecular formula C₁₀H₁₄O), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision (calculated mass: 150.1045).

In electron ionization (EI) mass spectrometry, the molecule would produce a molecular ion peak (M⁺) at m/z = 150. The fragmentation pattern would be characteristic of the bicyclic enone structure. The fragmentation of the parent compound, which shows top peaks at m/z 79 and 80, suggests that cleavage of the bicyclic system is a major pathway. For the dimethyl derivative, plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A peak at m/z 135 ([M-15]⁺).

Loss of carbon monoxide (CO): A peak at m/z 122 ([M-28]⁺), a common fragmentation for ketones.

Retro-Diels-Alder type reactions: Cleavage of the cyclohexene ring could lead to characteristic fragment ions.

Further fragmentation of these primary ions would lead to the full mass spectrum, providing a unique fingerprint for the compound.

Advanced Spectroscopic Methods (e.g., UV photoelectron spectroscopy for related bicyclic systems)

While less common for routine characterization, advanced techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can provide deep insights into the electronic structure of molecules by measuring the ionization energies of valence molecular orbitals.

Studies on related bicyclic ketones, such as bicyclo[3.2.0]hept-6-en-2-one, have utilized UPS to probe their electronic structure and study reaction dynamics, such as electrocyclic ring expansions upon pyrolysis. By analyzing the kinetic energy of photoejected electrons, UPS can map the energy levels of the π-orbitals associated with the C=C and C=O groups and the σ-orbitals of the bicyclic frame. For this compound, such an analysis could provide valuable data for comparison with theoretical calculations of its molecular orbital energies, offering a more profound understanding of its chemical reactivity and electronic properties.

Computational Chemistry Approaches to 2,7 Dimethylbicyclo 3.2.1 Oct 6 En 3 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific peer-reviewed articles or database entries detailing Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one were found. Such studies would typically provide optimized geometric parameters (bond lengths, bond angles, and dihedral angles), as well as insights into the electronic properties, such as orbital energies, charge distribution, and molecular electrostatic potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research that has employed Molecular Dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. MD simulations would be instrumental in understanding the dynamic behavior of the molecule, identifying its stable conformers, and simulating its interactions with other molecules or in different solvent environments.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

A search for quantum chemical calculations elucidating reaction mechanisms and identifying transition states involving this compound yielded no specific results. This type of computational analysis is crucial for predicting reaction pathways, determining activation energies, and understanding the kinetics and thermodynamics of chemical transformations the molecule might undergo.

Prediction of Spectroscopic Parameters (e.g., 13C NMR chemical shifts)

While general methodologies for the computational prediction of spectroscopic parameters like 13C NMR chemical shifts are well-established, no studies have been published that apply these methods specifically to this compound. Such predictive studies are valuable for structural elucidation and for complementing experimental spectroscopic data.

Applications and Synthetic Utility of 2,7 Dimethylbicyclo 3.2.1 Oct 6 En 3 One and Its Derivatives

Role as a Precursor or Building Block for Complex Natural Products (e.g., nonactic acid)

The related compound, 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, has been utilized as a precursor in the synthesis of (±)-nonactic acid. orgsyn.org Nonactic acid is the monomeric building block of the macrotetrolide antibiotic nonactin. This underscores the utility of the bicyclo[3.2.1]octane skeleton in the construction of complex, biologically significant molecules. While the direct use of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one for nonactic acid is not specified, the structural similarity highlights its potential as a valuable synthon for this and other intricate natural products.

The general bicyclo[3.2.1]octane system is a core component of numerous natural products, including the sesquiterpenes α-cedrene and zizaene, the plant growth regulator gibberellic acid, and the antitumoral diterpene aphidicolin. The development of synthetic routes to this framework is crucial for accessing these complex molecules and their analogs.

Intermediates in the Synthesis of Other Biologically Active Compounds

Derivatives of the bicyclo[3.2.1]octane scaffold have been investigated for their potential as neuroprotective agents. The inherent three-dimensional structure of this bicyclic system, with its increased number of sp³ hybridized carbons and chiral centers, is considered an ideal starting point for designing compounds that can interact with biological targets with high selectivity. google.com This architectural complexity is a desirable feature in modern drug discovery. google.com For instance, various compounds with the bicyclo[3.2.1]octene skeleton have been successfully evaluated for the treatment of central nervous system disorders. researchgate.net

Utility in the Development of Novel Synthetic Methodologies (e.g., tandem reactions, biocatalytic cascades)

Tandem Reactions:

2,4-dimethylbicyclo[3.2.1]oct-6-en-3-one has been employed as a substrate in ruthenium(II)-catalyzed tandem cycloaddition reactions with 1,6-heptadiynes. acs.org These reactions lead to the formation of unusual 1,2-dicyclopropylcyclopentene skeletons, demonstrating the utility of this bicyclic ketone in exploring and developing novel tandem reaction methodologies. acs.org The structure of the resulting tandem 1:2 adduct was unequivocally confirmed by X-ray analysis. acs.org This type of reaction provides chemical evidence for a bis-carbenoid hybrid structure of the metallacyclopentadiene intermediates involved. acs.org

Biocatalytic Cascades:

While direct examples involving this compound are not prevalent, related bicyclic ketones have been central to the development of biocatalytic cascades. For example, the enantioselective Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]oct-6-ene-3-one to its corresponding lactone has been explored as a potential route to chiral building blocks for bioactive compounds. researchgate.net The use of whole-cell biocatalysts in these transformations circumvents issues related to cofactor regeneration and enzyme instability. researchgate.net The broader field has seen the application of alcohol dehydrogenases in biocatalytic cascades for the production of valuable synthons from bicyclo[3.2.0]carbocyclic molecules, highlighting the potential for similar applications with the bicyclo[3.2.1] system. mdpi.comresearchgate.net

Table 1: Examples of Synthetic Methodologies Utilizing Bicyclo[3.2.1]octene Derivatives

Methodology Substrate Catalyst/Reagent Product Type Ref
Tandem Cycloaddition 2,4-dimethylbicyclo[3.2.1]oct-6-en-3-one Ruthenium(II) complex 1,2-dicyclopropylcyclopentene skeleton acs.org
Intramolecular Photocycloaddition Enol acetates of 5-allyl-2-methylcyclohex-2-enones Not specified 3-acetoxytricyclo[3.2.1.0³,⁶]octan-7-one adducts

Exploration as Chiral Auxiliaries or for Chirality Transfer in Organic Synthesis

The rigid, conformationally constrained framework of the bicyclo[3.2.1]octane system makes it an attractive candidate for applications in asymmetric synthesis, either as a chiral auxiliary or for chirality transfer. While specific studies detailing the use of this compound for these purposes are limited, the concept has been explored with related structures. For example, the alkylation of chiral amides derived from (S)-O-methyl mandelic acid and achiral amines, which proceeds via an enolate intermediate, has shown asymmetric induction. canada.ca This suggests the potential for enantiomerically pure bicyclic ketones to influence the stereochemical outcome of reactions.

The development of synthetic routes to enantiopure, highly functionalized bicyclo[3.2.1]octane systems from readily available chiral starting materials like carvone (B1668592) further opens the door for their exploration in asymmetric synthesis. researchgate.net

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